molecular formula C13H10N2O4 B562526 Thalidomide-d4 CAS No. 1219177-18-0

Thalidomide-d4

Cat. No. B562526
M. Wt: 262.257
InChI Key: UEJJHQNACJXSKW-RHQRLBAQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thalidomide-d4 is a deuterium-labeled Thalidomide . Thalidomide, sold under the brand names Contergan and Thalomid among others, is an oral medication used to treat a number of cancers (e.g., multiple myeloma), graft-versus-host disease, and many skin disorders (e.g., complications of leprosy such as skin lesions) . Thalidomide inhibits cereblon (CRBN), a part of the cullin-4 E3 ubiquitin ligase complex CUL4-RBX1-DDB1, with a Kd of 250 nM, and has immunomodulatory, anti-inflammatory, and anti-angiogenic cancer properties .


Synthesis Analysis

While specific synthesis methods for Thalidomide-d4 were not found, there are studies on the synthesis of Thalidomide and its analogs. For instance, a study reported the synthesis of a new series of eight multifunctional thalidomide–donepezil hybrids based on the multi-target-directed ligand strategy .


Molecular Structure Analysis

Thalidomide exists in two mirror-image forms: it is a racemic mixture of ®- and (S)-enantiomers . The ®-enantiomer has sedative effects, whereas the (S)-isomer is teratogenic . Under biological conditions, the isomers interconvert, so separating the isomers before use is ineffective .


Chemical Reactions Analysis

Thalidomide undergoes a number of intra- and inter-molecular reactions under physiological conditions. Besides irreversible hydrolysis, its keto–enol tautomerism, base-assisted proton transfer, and glutarimide ring rotation lead to rapid interconversion of the thalidomide enantiomers .


Physical And Chemical Properties Analysis

Thalidomide and three of its N-alkyl analogs were synthesized. .

Scientific Research Applications

  • Cancer Research

    • Application : Thalidomide and its derivatives such as lenalidomide and pomalidomide have been developed for treating blood cancers .
    • Method : The molecular mechanisms of thalidomide and its derivatives remained poorly understood until recently, when cereblon (CRBN), a primary direct target of thalidomide, was identified . CRBN is a ligand-dependent substrate receptor of the E3 ubiquitin ligase complex cullin-RING ligase 4 (CRL4 CRBN) .
    • Results : When a ligand such as thalidomide binds to CRBN, it recognizes various ‘neosubstrates’ depending on the shape of the ligand . CRBN has been utilized in a novel protein knockdown technology named proteolysis targeting chimeras (PROTACs) .
  • Chirality in Biological Processes

    • Application : Understanding the Thalidomide Chirality in Biological Processes by the Self-disproportionation of Enantiomers .
    • Method : A fraction of thalidomide enantiomers epimerizes in vivo, followed by precipitation of racemic thalidomide in (R/S)-heterodimeric form .
    • Results : Racemic thalidomide is most likely removed from biological processes upon racemic precipitation in (R/S)-heterodimeric form . On the other hand, enantiomerically pure thalidomide remains in solution, affording the observed biological experimental results: the (S)-enantiomer is teratogenic, while the ®-enantiomer is not .
  • Immunomodulatory Effects

    • Application : Thalidomide has been recognized as a suppressor of the immune system .
    • Method : The specific methods of application or experimental procedures are not detailed in the source .
    • Results : The specific results or outcomes obtained are not detailed in the source .
  • Resistant Cancer Cells

    • Application : Thalidomide derivatives have been found to drive resistant cancer cells to their deaths .
    • Method : The researchers produced thalidomide derivatives that influence the degradation of proteins responsible for the survival of cancer cells . Thalidomide is able to catch hold of two proteins and pull them together . One of these proteins is a kind of “labeling machine”: It attaches an unmistakable label to the other protein that says “WASTE.” The cell’s waste disposal system recognizes this label: It catches hold of the marked protein molecule and shreds it .
    • Results : This mechanism can lead to malformations during embryonal development or else kill off malignant cells . This opens up great possibilities for medicine because cancer cells are dependent on certain proteins to survive. If these could be systematically targeted and shredded, it might be possible to cure the disease .
  • Protein Knockdown Technology

    • Application : Thalidomide and its derivatives have been utilized in a novel protein knockdown technology named proteolysis targeting chimeras (PROTACs) .
    • Method : Heterobifunctional molecules such as dBET1 are being developed to specifically degrade proteins of interest .
    • Results : This approach has shown promise in recent advances in CRBN research .
  • Treatment of Abnormal Blood Vessel Formations

    • Application : Thalidomide has been found to be an effective treatment for abnormal blood vessel formations .
    • Method : The same property of thalidomide that caused birth defects when it was given to pregnant women—the inhibition of blood vessel formation (anti-angiogenesis)—has led to an interest in thalidomide’s therapeutic utility in other fields .
    • Results : A study showed a striking reduction in symptoms and a subsequent improvement of quality of life in patients with severe arteriovenous malformations (AVMs) treated with thalidomide .

Safety And Hazards

Thalidomide-d4 is toxic if swallowed and may damage fertility or the unborn child . It is advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

Thalidomide and its derivatives have become an integral part of therapy for both newly diagnosed and relapsed/refractory multiple myeloma (RRMM). Ongoing and future trials may provide further insights into the current role of thalidomide, especially by comparing thalidomide-containing regimens with protocols based on newer-generation IMiDs and by investigating thalidomide’s association with novel therapies (e.g., antibody-drug conjugates, bispecific antibodies, and chimeric antigen receptor T cells) .

properties

IUPAC Name

4,5,6,7-tetradeuterio-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O4/c16-10-6-5-9(11(17)14-10)15-12(18)7-3-1-2-4-8(7)13(15)19/h1-4,9H,5-6H2,(H,14,16,17)/i1D,2D,3D,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEJJHQNACJXSKW-RHQRLBAQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C2C(=C1[2H])C(=O)N(C2=O)C3CCC(=O)NC3=O)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40662207
Record name 2-(2,6-Dioxopiperidin-3-yl)(~2~H_4_)-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40662207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thalidomide-d4

CAS RN

1219177-18-0
Record name 2-(2,6-Dioxopiperidin-3-yl)(~2~H_4_)-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40662207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
4
Citations
B Wang, W Qiang, J Yi, S Gao, B Meng, Y Mu… - … of Pharmacological and …, 2023 - Elsevier
… Accurately weighing 1.96 mg, 2.11 mg, 1.96 mg and 1.00 mg of thalidomide, lenalidomide, pomadolide and IS (thalidomide-d4) was finished and these standards were dissolved in …
Number of citations: 1 www.sciencedirect.com
RS Novellino, MY Chalom, P Romano… - Bioanalysis, 2022 - Future Science
… Thalidomide & Thalidomide-d4 detection … Optimiztion using design of experiments for sample preparation of thalidomide and thalidomide-d4 in dried plasma spot. …
Number of citations: 4 www.future-science.com
ESDO Bonfá, CAA Silva, SG Pasoto, NE Aikawa… - classic.clinicaltrials.gov
No drug treatment is completely free of risk and lack of response, adverse events and poor adherence may affect its effectiveness. There is also a large inter-individual variability in …
Number of citations: 0 classic.clinicaltrials.gov
RS Novellino - 2023 - musculoesqueleticousp.com.br
Novellino RS. Quantificação de talidomida em plasma e em dispositivo de plasma seco por cromatografia líquida de alta eficiência acoplada a espectrometria de massas combinado …
Number of citations: 2 www.musculoesqueleticousp.com.br

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.